N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide typically involves the reaction of 4-chloroaniline with 2-methylaziridine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines or thiols, leading to the formation of substituted amines or thioethers.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a catalyst such as sodium tungstate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted amines or thioethers.
Oxidation: Oxaziridines.
Reduction: Amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1,2-phenylenediamine: An intermediate used in the synthesis of pharmaceuticals.
N-(4-chlorophenyl)-β-alanine: A synthetic intermediate for azole heterocycles.
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: A compound with potential biological activities.
The uniqueness of this compound lies in its aziridine ring, which imparts high reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73680-88-3 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methylaziridine-1-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-7-6-13(7)10(14)12-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,14) |
InChI Key |
ZJGOYMMOGQYIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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